4-Chloro-3-(trifluoromethyl)benzenesulfonamide

Vue d'ensemble

Description

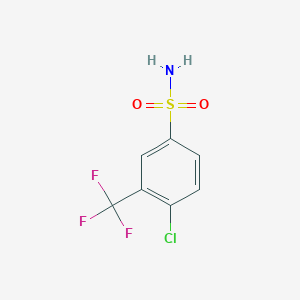

4-Chloro-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H5ClF3NO2S . It is used as an intermediate in the production of pesticides and dyes .

Synthesis Analysis

The compound can be synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . It can also be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .Molecular Structure Analysis

The molecular weight of the compound is 259.64 . The InChI code is 1S/C7H5ClF3NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14) .Chemical Reactions Analysis

4-(Trifluoromethyl)benzenesulfonyl chloride and N-vinylpyrrolidinone in acetonitrile can undergo photo-irradiation with visible light in the presence of Ir(ppy)2(dtbbpy)PF6 to give the corresponding E-vinyl sulfone .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 288.3±40.0 °C at 760 mmHg, and a flash point of 128.1±27.3 °C . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

1. Agrochemical and Pharmaceutical Industries

- Application Summary: Trifluoromethylpyridines (TFMP), which can be synthesized using 4-Chloro-3-(trifluoromethyl)benzenesulfonamide, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application: The synthesis of TFMP derivatives involves a number of cyclocondensation reactions . Specific methods and technical details may vary depending on the desired derivative.

- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. FDA-Approved Drugs

- Application Summary: 4-Chloro-3-(trifluoromethyl)benzenesulfonamide is used in the synthesis of FDA-approved drugs . For example, it is a component of Sorafenib, a drug used for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .

- Results or Outcomes: Numerous FDA-approved drugs contain the trifluoromethyl group . These drugs have been used for various diseases and disorders .

3. Antimicrobial Activity

- Application Summary: Compounds bearing 4-Chloro-3-(trifluoromethyl)benzenesulfonamide have been synthesized to investigate their antimicrobial activity .

- Results or Outcomes: The results or outcomes of this application are not specified in the source .

4. Synthesis of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide

- Application Summary: This compound is used in the synthesis of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide .

- Methods of Application: The synthesis involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .

- Results or Outcomes: The product of this reaction is a compound with potential pharmaceutical applications .

5. Synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide Derivatives

- Application Summary: 4-(Trifluoromethyl)benzylamine, which can be synthesized from 4-Chloro-3-(trifluoromethyl)benzenesulfonamide, is used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .

- Results or Outcomes: The product of this reaction is a compound with potential pharmaceutical applications .

6. Synthesis of Trifluoromethylpyridines

- Application Summary: 4-Chloro-3-(trifluoromethyl)benzenesulfonamide is used in the synthesis of trifluoromethylpyridines . These compounds have applications in the agrochemical and pharmaceutical industries .

- Methods of Application: The synthesis involves a number of reactions, including vapor-phase reactions .

- Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

7. Synthesis of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide

- Application Summary: This compound is used in the synthesis of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide .

- Methods of Application: The synthesis involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .

- Results or Outcomes: The product of this reaction is a compound with potential pharmaceutical applications .

8. Synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide Derivatives

- Application Summary: 4-(Trifluoromethyl)benzylamine, which can be synthesized from 4-Chloro-3-(trifluoromethyl)benzenesulfonamide, is used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .

- Results or Outcomes: The product of this reaction is a compound with potential pharmaceutical applications .

9. Synthesis of Trifluoromethylpyridines

- Application Summary: 4-Chloro-3-(trifluoromethyl)benzenesulfonamide is used in the synthesis of trifluoromethylpyridines . These compounds have applications in the agrochemical and pharmaceutical industries .

- Methods of Application: The synthesis involves a number of reactions, including vapor-phase reactions .

- Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYYQBMUPMMTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429134 | |

| Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(trifluoromethyl)benzenesulfonamide | |

CAS RN |

406233-17-8 | |

| Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

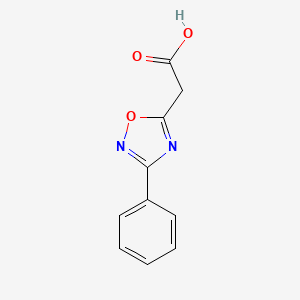

![(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid](/img/structure/B1365526.png)